molecular formula C10H12F2O B8476262 3-(3,5-Difluoro-4-methyl-phenyl)-propan-1-ol

3-(3,5-Difluoro-4-methyl-phenyl)-propan-1-ol

Cat. No. B8476262
M. Wt: 186.20 g/mol
InChI Key: FJJARWPCSRWJDT-UHFFFAOYSA-N
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Patent
US08188082B2

Procedure details

To an ice-cooled solution of 3-(3,5-difluoro-4-methyl-phenyl)-propionic acid butyl ester (2.200 g; 8.584 mmol) in anhydrous THF (20 ml) was added dropwise a 1N solution of BH3.THF complex in THF (13 ml; 13 mmol). The resulting solution was stirred at 0° C., under nitrogen, for 1 h, and then at rt overnight. The reaction mixture was quenched by dropwise addition of MeOH (5 ml) followed by water (10 ml). The volatiles were removed under vacuum, and the product was extracted with DCM (3×20 ml). The combined organic layers were then washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. The crude was purified by FC (DCM/MeOH=12/1) to give the pure product 3-(3,5-difluoro-4-methyl-phenyl)-propan-1-ol as a pale yellow oil (1.440 g; 90%). LC-MS: tR=0.87 min.; [M+H]+: no ionisation.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3,5-difluoro-4-methyl-phenyl)-propionic acid butyl ester
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=O)[CH2:7][CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([CH3:16])=[C:11]([F:17])[CH:10]=1)CCC>C1COCC1>[F:15][C:13]1[CH:14]=[C:9]([CH2:8][CH2:7][CH2:6][OH:5])[CH:10]=[C:11]([F:17])[C:12]=1[CH3:16]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-(3,5-difluoro-4-methyl-phenyl)-propionic acid butyl ester
Quantity
2.2 g
Type
reactant
Smiles
C(CCC)OC(CCC1=CC(=C(C(=C1)F)C)F)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C., under nitrogen, for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by dropwise addition of MeOH (5 ml)
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with DCM (3×20 ml)
WASH
Type
WASH
Details
The combined organic layers were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by FC (DCM/MeOH=12/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1C)F)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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